molecular formula C8H8FNO3 B7935112 1-Ethoxy-3-fluoro-5-nitrobenzene CAS No. 330-66-5

1-Ethoxy-3-fluoro-5-nitrobenzene

Cat. No.: B7935112
CAS No.: 330-66-5
M. Wt: 185.15 g/mol
InChI Key: MTEHSJMNPXESQN-UHFFFAOYSA-N
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Description

1-Ethoxy-3-fluoro-5-nitrobenzene is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzene, characterized by the presence of ethoxy, fluoro, and nitro functional groups attached to the benzene ring

Preparation Methods

The synthesis of 1-Ethoxy-3-fluoro-5-nitrobenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom, often using reagents like fluorine gas or other fluorinating agents.

    Ethoxylation: Introduction of the ethoxy group, which can be achieved through the reaction of the benzene derivative with ethyl alcohol in the presence of a catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Ethoxy-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ethoxy and fluoro groups can participate in nucleophilic substitution reactions. For example, the fluoro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

Common reagents and conditions used in these reactions include acids, bases, catalysts, and specific solvents that facilitate the desired transformations .

Scientific Research Applications

1-Ethoxy-3-fluoro-5-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving nitro and fluoro groups.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs that leverage its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties .

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-fluoro-5-nitrobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound typically follows a two-step mechanism:

    Formation of a sigma complex: The electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate.

    Deprotonation: A proton is removed from the intermediate, restoring the aromaticity of the benzene ring.

The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Ethoxy-3-fluoro-5-nitrobenzene can be compared with other benzene derivatives that have similar functional groups:

    1-Ethoxy-4-fluoro-2-nitrobenzene: Similar structure but different positions of the functional groups, leading to different chemical properties and reactivity.

    1-Methoxy-3-fluoro-5-nitrobenzene: The ethoxy group is replaced by a methoxy group, which can influence the compound’s reactivity and applications.

    1-Ethoxy-3-chloro-5-nitrobenzene:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzene ring .

Properties

IUPAC Name

1-ethoxy-3-fluoro-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-2-13-8-4-6(9)3-7(5-8)10(11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEHSJMNPXESQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296494
Record name 1-ethoxy-3-fluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330-66-5
Record name NSC109621
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109621
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-ethoxy-3-fluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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